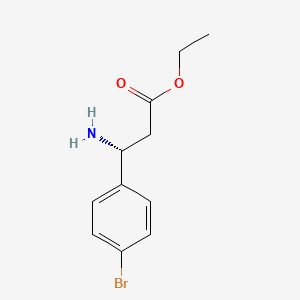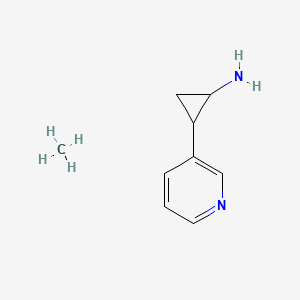
Lead tin oxide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead tin oxide dihydrate, with the chemical formula PbSnO₃•2H₂O, is an inorganic compound that appears as a white to pale yellow powder . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead tin oxide dihydrate can be synthesized through various methods. One common approach involves the reaction of lead nitrate and tin chloride in an aqueous solution, followed by precipitation and drying. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the controlled mixing of lead and tin precursors, followed by filtration, washing, and drying to obtain the desired compound. The use of advanced techniques, such as sol-gel and chemical vapor deposition, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Lead tin oxide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s amphoteric nature, allowing it to react with both acids and bases .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, under acidic conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride in the presence of a catalyst.
Substitution: Substitution reactions can occur when this compound reacts with halogens or other electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include lead oxide, tin oxide, and various lead-tin complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lead tin oxide dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lead tin oxide dihydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates electron transfer processes, enhancing the rate of chemical reactions. In biological systems, it can interact with cellular components, potentially affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Tin(IV) oxide (SnO₂): Known for its use in gas sensors and as a catalyst in various chemical reactions.
Lead(II) oxide (PbO): Used in the production of lead-acid batteries and as a pigment in paints.
Lead tin yellow (Pb₂SnO₄): Historically used as a pigment in art and ceramics.
Uniqueness: Lead tin oxide dihydrate stands out due to its unique combination of lead and tin, offering distinct properties that are not observed in its individual components. Its amphoteric nature and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
H2OPbSn |
|---|---|
Molecular Weight |
344 g/mol |
InChI |
InChI=1S/H2O.Pb.Sn/h1H2;; |
InChI Key |
OOPACZYTUOJHSU-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sn].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate](/img/structure/B12335650.png)
![Pyrazolo[3,4-d]pyrimidin-4,6-dione](/img/structure/B12335651.png)
![2-(Bromomethyl)-6-phenylbenzo[d]thiazole](/img/structure/B12335661.png)



![1,3-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-phenyl-tetrahydro-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12335679.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-ium-1-yl]propanoic acid](/img/structure/B12335689.png)
